molecular formula C12H17ClN2O B2409300 2-(Piperidin-4-yl)benzamide hydrochloride CAS No. 2140866-82-4

2-(Piperidin-4-yl)benzamide hydrochloride

Cat. No. B2409300
CAS RN: 2140866-82-4
M. Wt: 240.73
InChI Key: WHUFUAIMJYGBEG-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 2140866-82-4 . It has a molecular weight of 240.73 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

  • Anti-Acetylcholinesterase Activity

    • A study synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties in the para position significantly increased activity. One of the compounds showed high affinity for AChE and increased acetylcholine content in rats, making it a candidate for antidementia agent development (Sugimoto et al., 1990).
  • Bioactivity Study of Benzamides and Metal Complexes

    • A study synthesized metal complexes of new benzamides, including (N-(piperidin-1"-yl) (p-tolyl) methyl) benzamide. These complexes exhibited antibacterial activity against various bacterial strains, with copper complexes showing better activities than the free ligands and standard antibiotics against certain bacteria (Khatiwora et al., 2013).
  • Serotonin 4 Receptor Agonist for Gastrointestinal Motility

    • Research on benzamide derivatives bearing aralkylamino, alkylamino, benzoyl, or phenylsulfonyl groups at their side chain part on the piperidine ring showed promising results as serotonin 4 (5-HT4) receptor agonists. These compounds revealed good pharmacological profiles for gastrointestinal motility and were superior in oral bioavailability (Sonda et al., 2003).
  • Potential Antipsychotic Agents

    • Heterocyclic analogues of 1192U90, including benzamide hydrochloride derivatives, were prepared and evaluated as potential antipsychotic agents. Two derivatives showed potent in vivo activities and were selected for further evaluation as potential backup compounds to the main compound (Norman et al., 1996).
  • CCR5 Antagonists Synthesis

    • Research focused on synthesizing novel non-peptide CCR5 antagonists, including derivatives of N-Piperidine benzamides. These compounds showed certain bioactivities, suggesting their potential in therapeutic applications (Cheng De-ju, 2014, 2015).
  • δ-Opioid Agonists for Pain Treatment

    • Compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide exhibited good oral bioavailability and analgesic effects. They were potent δ-opioid agonists and showed potential as drugs for chronic pain treatment (Nozaki et al., 2012).
  • Inhibitors of the Presynaptic Choline Transporter

    • A study reported the synthesis and SAR of 4-methoxy-3-(piperidin-4-yl) benzamides as inhibitors of CHT, indicating their potential in treating neurological disorders (Bollinger et al., 2015).
  • Antiprion Agents

    • New benzamide derivatives were synthesized and evaluated as potential antiprion agents. These compounds showed binding affinity for human PrP(C) and inhibited its conversion into PrP(Sc), indicating their potential as therapeutic agents against prion disease (Fiorino et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P280, P301+P312, and P302+P352 .

Mechanism of Action

Target of Action

The primary target of 2-(Piperidin-4-yl)benzamide hydrochloride is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction leads to the activation of downstream target genes, such as p21 . The compound also upregulates the expression of cleaved caspase-3, which is involved in the execution-phase of cell apoptosis .

Biochemical Pathways

The activation of HIF-1 by this compound affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The compound’s molecular weight is 24073 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of HIF-1 by this compound leads to significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and downstream target gene p21, promoting cell cycle arrest and apoptosis . It also upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment can be beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .

properties

IUPAC Name

2-piperidin-4-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUFUAIMJYGBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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